molecular formula C25H30N4O3S B12133948 Ethyl 2-{[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12133948
M. Wt: 466.6 g/mol
InChI Key: CFDBVIKOKVOMRN-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline moiety linked to a morpholine ring, which is further connected to a benzothiophene structure. The presence of these diverse functional groups makes it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with the benzothiophene carboxylate under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

Ethyl 2-{[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety may bind to certain enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the benzothiophene structure may contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of quinoxaline, morpholine, and benzothiophene moieties. This structural diversity provides a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H30N4O3S

Molecular Weight

466.6 g/mol

IUPAC Name

ethyl 2-[[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H30N4O3S/c1-4-31-25(30)21-17-9-5-8-12-20(17)33-24(21)28-22-23(29-13-15(2)32-16(3)14-29)27-19-11-7-6-10-18(19)26-22/h6-7,10-11,15-16H,4-5,8-9,12-14H2,1-3H3,(H,26,28)

InChI Key

CFDBVIKOKVOMRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3N5CC(OC(C5)C)C

Origin of Product

United States

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